REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH2:4][SH:5].[Br:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14](F)[C:11]=1[CH:12]=O.O>CS(C)=O>[CH3:8][O:7][C:3]([C:4]1[S:5][C:14]2[CH:15]=[CH:16][CH:17]=[C:10]([Br:9])[C:11]=2[CH:12]=1)=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.53 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C(=CC=C1)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
precipitated crystalline solid
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)C=CC=C2Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |